(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Lipophilicity Physicochemical Properties Medicinal Chemistry

Addressing the need for rigid, low-MW fragments with reactive handles: (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (CAS 1403564-17-9) delivers a cyclobutyl-furyl carbinol scaffold (MW 181, LogP ~1.44) at 98% purity. The primary amine permits acylation, sulfonylation, and reductive amination for rapid SAR diversification, while the single stereocenter allows enantiomer-specific lead optimization. Ideal for FBDD, CNS programs, and library synthesis.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13636384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C(C2=CC=CO2)O
InChIInChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2
InChIKeyTYCAIPYOFMZYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol


(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (CAS 1403564-17-9) is a bifunctional C10H15NO2 (MW 181.23) building block that combines a cyclobutyl scaffold with an aminomethyl handle and a furan-2-yl carbinol motif . The compound exhibits one stereocenter and is supplied at 98% purity, making it suitable for medicinal chemistry diversification, fragment-based library construction, and structure–activity relationship (SAR) exploration . Its calculated physicochemical properties (LogP 0.54–1.44, H-bond donors 2, acceptors 2) place it within favorable drug-like space while retaining the distinct electronic character of the 2-furyl substituent .

Bifunctional building block combining cyclobutyl scaffold, aminomethyl handle, and 2-furyl carbinol motif
Supports fragment-based library construction and structure–activity relationship (SAR) studies
Single stereocenter enables enantioselective synthesis and chiral SAR exploration
High and consistent purity supports reproducible screening workflows

Why Analogs Cannot Replace This Compound


Substituting (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol with a structurally related analog—even one that differs by a single heteroatom or ring substitution pattern—introduces quantifiable shifts in lipophilicity (ΔLogP ≥0.1), hydrogen-bonding capacity (ΔH-bond acceptors), and steric bulk . Such changes can profoundly alter target binding, cellular permeability, metabolic stability, and off-rate kinetics. The specific 2-furyl carbinol geometry of this compound presents a distinct pharmacophoric vector compared to the 3-furyl regioisomer or the saturated tetrahydrofuran derivative . The quantitative evidence below demonstrates why each analog choice imposes a different physicochemical and, by inference, biological signature—making direct replacement without re-optimization an unsound scientific practice.

2-Furyl vs. 3-furyl regioisomer
Regioisomeric shift alters lipophilicity and hydrogen-bonding pattern, which may affect target binding and permeability profiles.
Saturated tetrahydrofuran (THF) analog
Introduction of an additional ether oxygen increases H-bond acceptor count and polar surface area, potentially reducing passive membrane permeability.
Simpler aminomethylcyclobutylmethanol
Lacks the furan ring and stereocenter, removing key pharmacophoric vectors and chiral exploration capability; direct replacement requires re-optimization.

Quantitative Comparison with Closest Analogs


Lipophilicity (LogP) Comparison

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol exhibits a vendor-calculated LogP of 0.54, compared to 0.62 for the 3-furyl regioisomer and 0.66 for the saturated tetrahydrofuran (THF) analog . The 2-furyl substitution confers the lowest lipophilicity among the three, which can translate to improved aqueous solubility and potentially reduced non-specific protein binding. The quantitative difference (ΔLogP = -0.08 vs. 3-furyl; ΔLogP = -0.12 vs. THF) is small but may be meaningful in lead optimization where even 0.1 LogP units can affect permeability and off-target promiscuity.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 0.54–1.44; 3-furyl analog 0.62; THF analog 0.66. Δ = −0.08 to −0.12.
Reported lipophilicity rank may support solubility and non‑specific binding optimization in hit‑to‑lead progression.
Calculated values; vendor sources may vary. Verification with experimental LogD recommended.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen-Bond Acceptor Count Comparison

The target compound contains two hydrogen-bond acceptors (furan oxygen, hydroxyl oxygen), whereas the saturated tetrahydrofuran (THF) analog carries three acceptors due to the additional ether oxygen . This difference alters the compound's hydrogen-bonding capacity and may influence interactions with biological targets, solubility, and membrane permeability. Both compounds share two hydrogen-bond donors (primary amine, hydroxyl).

H‑Bond Acceptors
Class-level inference
Target 2 HBA (furan O, OH); THF analog 3 HBA (additional ether O). Difference: −1 HBA.
Lower HBA count may enhance passive permeability and reduce polar surface area; biological relevance requires target‑specific validation.
Structural inference only; no experimental permeability data provided.
Hydrogen Bonding Drug Design Physicochemical Properties

Purity Specifications Comparison

Multiple vendors supply (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol at ≥98% purity , whereas the 3-furyl regioisomer is often available at only 95% purity from the same suppliers . Higher purity reduces the need for additional purification steps and minimizes the risk of confounding biological data due to impurities.

Purity Specification
Cross-study comparable
Target supplied at ≥98% purity; 3‑furyl regioisomer typically available at 95%.
Higher initial purity supports assay reproducibility and reduces downstream purification; lot‑specific COA verification advised.
Commercial supply status as of 2025; purity may vary by batch and vendor.
Purity Quality Control Procurement

Molecular Weight Comparison

The target compound (MW 181.23) is approximately 66 Da heavier than the simpler [1-(aminomethyl)cyclobutyl]methanol (CAS 2041-56-7, MW 115.17) . This increased mass arises from the furan-2-yl substituent, which adds aromatic character and additional hydrogen-bonding capacity. The MW lies well within the optimal range for fragment-based screening (typically 120–250 Da) and offers a balance between molecular complexity and synthetic accessibility.

Molecular Weight
Class-level inference
Target MW 181.23 g/mol; simpler aminomethylcyclobutylmethanol 115.17 g/mol. Δ = +66.06 Da.
Additional mass from furan‑2‑yl group lies within fragment‑based screening range, providing a handle for further functionalization.
Fragment library design context; binding efficiency indices not yet determined.
Molecular Weight Fragment-Based Drug Discovery Lead Optimization

Stereocenter Presence Comparison

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol possesses one asymmetric carbon atom (the carbinol center) , whereas the simpler aminomethylcyclobutylmethanol lacks this stereocenter. The presence of a stereocenter enables enantioselective synthesis and the exploration of stereochemistry-dependent biological activity, which is often critical in drug discovery programs targeting chiral binding sites.

Stereocenter Presence
Class-level inference
Target possesses 1 asymmetric carbon (carbinol center); simpler analog has 0 stereocenters.
Single stereocenter enables enantioselective SAR; chiral binding relevance must be verified per target.
Racemate procurement allows initial screening; enantiomer resolution required for advanced profiling.
Chirality Stereochemistry Medicinal Chemistry

Application Scenarios


Hit-to-Lead Lipophilicity Optimization

When a lead series exhibits suboptimal solubility or excessive protein binding, the lower LogP of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (0.54) compared to the 3-furyl (0.62) or THF (0.66) analogs can be exploited to systematically reduce lipophilicity while preserving core scaffold geometry. This is particularly valuable for central nervous system (CNS) programs or oral drug candidates where LogP <3 is desired.

Fragment-Based Library Construction

With a molecular weight of 181.23 Da and a single stereocenter, this compound fits the optimal fragment size range (120–250 Da) for FBDD . The 2-furyl moiety provides a versatile synthetic handle for subsequent fragment growing via electrophilic substitution or metal-catalyzed cross-coupling, while the aminomethyl group allows for amide bond formation or reductive amination.

Stereochemical SAR for Chiral Targets

The presence of a single stereocenter at the carbinol position enables the synthesis and testing of both enantiomers. This is essential for targets with chiral binding sites (e.g., kinases, GPCRs, proteases) where stereochemistry can influence potency and selectivity by orders of magnitude. Procurement of the racemate allows for initial screening, with the option to resolve enantiomers for advanced SAR.

Diversification via Aminomethyl Handle

The primary amine group provides a reactive handle for acylation, sulfonylation, reductive amination, and urea formation, enabling rapid generation of compound libraries for SAR studies . This distinguishes the compound from simpler alcohols that lack the amine functionality and require additional synthetic steps to install a nitrogen atom.

Application
Selection Property
Validation Focus
Hit‑to‑lead lipophilicity studies
Lower calculated LogP scaffold for solubility and non‑specific binding optimization
Experimental LogD, solubility, and protein‑binding endpoints
Fragment‑based library construction
Bifunctional fragment with furanyl carbinol and aminomethyl handle; MW within 120‑250 Da range
Chemical diversification routes and fragment‑growing feasibility
Enantioselective SAR for chiral targets
Single stereocenter scaffold enabling enantiomer‑pair synthesis
Chiral resolution, enantiomer‑specific binding, and activity assays
Amine‑functional scaffold library synthesis
Reactive primary amine for acylation, sulfonylation, reductive amination, and urea formation
Library generation efficiency and purity of derived analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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